Cas no 301337-46-2 (8-bromo-3-nitro-naphthalene-1-carboxylic acid)

8-bromo-3-nitro-naphthalene-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-Naphthalenecarboxylic acid, 8-bromo-3-nitro-
- 8-Bromo-3-nitro-1-naphthoic acid
- 8-bromo-3-nitro-naphthalene-1-carboxylic acid
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- MDL: MFCD00682924
- インチ: 1S/C11H6BrNO4/c12-9-3-1-2-6-4-7(13(16)17)5-8(10(6)9)11(14)15/h1-5H,(H,14,15)
- InChIKey: BAJKLNDSGWVZNI-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)=C2C(C=CC=C2Br)=CC([N+]([O-])=O)=C1
8-bromo-3-nitro-naphthalene-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162515-250mg |
8-Bromo-3-nitro-1-naphthoic acid |
301337-46-2 | 98% | 250mg |
¥3294.00 | 2024-08-02 | |
AstaTech | D75248-1/G |
8-BROMO-3-NITRO-1-NAPHTHOIC ACID |
301337-46-2 | 98% | 1g |
$2308 | 2023-09-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-100mg |
8-bromo-3-nitro-naphthalene-1-carboxylic acid |
301337-46-2 | 95% | 100mg |
¥1450.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-250mg |
8-bromo-3-nitro-naphthalene-1-carboxylic acid |
301337-46-2 | 95% | 250mg |
¥2321.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-1g |
8-bromo-3-nitro-naphthalene-1-carboxylic acid |
301337-46-2 | 95% | 1g |
¥5803.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-100.0mg |
8-bromo-3-nitro-naphthalene-1-carboxylic acid |
301337-46-2 | 95% | 100.0mg |
¥1450.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-5g |
8-bromo-3-nitro-naphthalene-1-carboxylic acid |
301337-46-2 | 95% | 5g |
¥17411.0 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-250.0mg |
8-bromo-3-nitro-naphthalene-1-carboxylic acid |
301337-46-2 | 95% | 250.0mg |
¥2321.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0191-500.0mg |
8-bromo-3-nitro-naphthalene-1-carboxylic acid |
301337-46-2 | 95% | 500.0mg |
¥3871.0000 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162515-5g |
8-Bromo-3-nitro-1-naphthoic acid |
301337-46-2 | 98% | 5g |
¥28512.00 | 2024-08-02 |
8-bromo-3-nitro-naphthalene-1-carboxylic acid 関連文献
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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3. Back matter
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
8-bromo-3-nitro-naphthalene-1-carboxylic acidに関する追加情報
8-Bromo-3-Nitro-Naphthalene-1-Carboxylic Acid: A Comprehensive Overview
8-Bromo-3-Nitro-Naphthalene-1-Carboxylic Acid (CAS No. 301337-46-2) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, materials science, and analytical chemistry. This compound is notable for its unique structural features and versatile applications, making it a valuable tool in both academic and industrial settings. The molecule consists of a naphthalene ring system with a bromine atom at position 8, a nitro group at position 3, and a carboxylic acid group at position 1. These functional groups impart distinct chemical and physical properties, which are exploited in various research and development activities.
The synthesis of 8-bromo-3-nitro-naphthalene-1-carboxylic acid involves a series of carefully controlled chemical reactions. Researchers typically employ multi-step synthesis strategies, including nitration, bromination, and oxidation processes, to achieve the desired structure. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These developments underscore the ongoing efforts to optimize synthetic protocols for this compound.
One of the most promising applications of 8-bromo-3-nitro-naphthalene-1-carboxylic acid lies in its use as a precursor for drug development. The compound's naphthalene backbone is a common structural motif in many bioactive molecules, including anticancer agents and antibiotics. The presence of the nitro group enhances its potential as a nitration agent in medicinal chemistry, enabling the introduction of reactive intermediates into drug candidates. Recent studies have explored its role in the synthesis of novel anti-inflammatory agents, where the compound serves as a key intermediate in generating bioisosteres with improved pharmacokinetic profiles.
In addition to its role in drug discovery, 8-bromo-3-nitro-naphthalene-1-carboxylic acid has found utility in materials science as a building block for advanced materials. Its aromatic structure and functional groups make it an ideal candidate for constructing coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area, tunable porosity, and selective adsorption capabilities, which are valuable in gas storage, catalysis, and sensing applications. Recent research has demonstrated the ability of this compound to form MOFs with enhanced stability under harsh conditions, opening new avenues for industrial applications.
The fluorescence properties of 8-bromo-3-nitro-naphthalene-1-carboxylic acid have also been leveraged in analytical chemistry for sensing applications. The compound exhibits strong fluorescence emission under UV light due to its conjugated π-system. By incorporating this compound into sensor designs, researchers have developed devices capable of detecting trace amounts of heavy metals and organic pollutants in environmental samples. These sensors offer advantages such as high sensitivity, selectivity, and real-time monitoring capabilities, making them valuable tools for environmental protection.
Recent advancements in computational chemistry have further enhanced our understanding of the electronic properties of 8-bromo-3-nitro-naphthalene-1-carboxylic acid. Density functional theory (DFT) calculations have been employed to study its molecular orbitals and reactivity patterns, providing insights into its behavior during chemical transformations. These computational studies complement experimental work by predicting optimal reaction conditions and guiding the design of novel derivatives with tailored properties.
In conclusion, 8-bromo-3-nitro-naphthalene-1-carboxylic acid (CAS No. 301337-46-2) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables its use as a precursor in drug development, a building block for advanced materials, and a sensing agent in analytical chemistry. Ongoing research continues to uncover new potential uses for this compound while improving its synthesis and application methodologies.
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